molecular formula C11H15BrN2O4S B11825359 Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Cat. No.: B11825359
M. Wt: 351.22 g/mol
InChI Key: OAEALTFDHHWAQZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.28 (t, 3H, J = 7.1 Hz, CH₂CH₃)
  • δ 1.49 (s, 9H, (CH₃)₃C)
  • δ 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
  • δ 8.02 (s, 1H, NH-BOC)
  • δ 8.45 (s, 1H, thiazole H3)

¹³C NMR (101 MHz, CDCl₃):

  • δ 14.1 (CH₂CH₃)
  • δ 28.2 ((CH₃)₃C)
  • δ 61.8 (OCH₂CH₃)
  • δ 82.5 ((C(CH₃)₃)
  • δ 153.4 (BOC carbonyl)
  • δ 162.1 (ester carbonyl)
  • δ 148.9 (C2-Br), 126.7 (C5-NHBOC), 140.3 (C4-COOEt)

The deshielded thiazole C2 (δ 148.9) confirms bromine’s electron-withdrawing effect.

Infrared (IR) Vibrational Mode Analysis

Peak (cm⁻¹) Assignment
2975 C–H stretch ((CH₃)₃C)
1745 C=O (ester and BOC carbonyl)
1680 Amide I (BOC-protected NH)
1520 N–H bend (secondary amine)
680 C–Br stretch

The split carbonyl peaks (1745 cm⁻¹) arise from vibrational coupling between ester and BOC groups.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 372.1 [M]⁺ (calc. 372.22)
  • 316.0 [M – C₄H₈]⁺ (BOC group loss)
  • 272.9 [M – COOCH₂CH₃]⁺ (ester cleavage)
  • 194.8 [C₄H₅BrNS]⁺ (thiazole core with Br)

The base peak at m/z 272.9 corresponds to decarboxylation of the ethyl ester, a common fragmentation pathway in thiazole carboxylates.

Properties

IUPAC Name

ethyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEALTFDHHWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Boc-Protected Thioureas

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. In this approach, a Boc-protected thiourea reacts with α-bromoketones to yield substituted thiazoles. For example:

  • Thiourea Preparation : A thiourea derivative is synthesized from tert-butoxycarbonyl (Boc)-protected amines. For instance, Boc-protected glycine reacts with ammonium thiocyanate to form the corresponding thiourea .

  • Cyclization : The thiourea reacts with ethyl 2-bromo-3-oxopropanoate (ethyl bromopyruvate) under reflux in dimethoxyethane (DME). The Boc group directs regioselectivity, ensuring the amino group occupies position 5 of the thiazole .

  • Bromination : Post-cyclization, electrophilic bromination at position 2 is achieved using N-bromosuccinimide (NBS) in acetic acid, yielding the target compound .

Critical Parameters :

  • Temperature control during cyclization (reflux at 80°C) prevents Boc group cleavage.

  • Solvent choice (e.g., DME or THF) influences reaction efficiency .

Sequential Functionalization of Preformed Thiazoles

An alternative route involves modifying preassembled thiazole cores:

  • Synthesis of Ethyl 5-Aminothiazole-4-carboxylate :

    • Ethyl 2-aminothiazole-4-carboxylate is brominated at position 5 using bromine in glacial acetic acid, followed by ammonia-mediated reduction to the amine .

  • Boc Protection :

    • The 5-amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide), forming ethyl 5-Boc-amino-thiazole-4-carboxylate .

  • Regioselective Bromination :

    • Electrophilic bromination at position 2 is performed using bromine or NBS in acetic acid. The Boc group’s electron-withdrawing nature directs bromination to the ortho position (relative to the amino group) .

Yield Optimization :

  • Bromination yields improve with Lewis acids (e.g., FeBr₃), which enhance regioselectivity .

  • Purification via silica gel chromatography ensures >95% purity .

Solid-Phase Synthesis with Polymer-Supported Intermediates

Polymer-supported strategies enhance purity and scalability:

  • Resin-Bound Thioureas :

    • Rink amide MBHA resin is functionalized with Boc-protected amino acids, followed by thiourea formation using allyloxycarbonyl isothiocyanate .

  • Cyclization and Cleavage :

    • Reaction with ethyl bromopyruvate on the resin forms the thiazole ring. Subsequent cleavage with trifluoroacetic acid (TFA) releases the Boc-protected thiazole .

  • Bromination :

    • On-resin bromination using NBS ensures minimal side reactions .

Advantages :

  • Eliminates purification steps for intermediates.

  • Achieves high yields (75–85%) with automated systems .

Catalytic Methods for Sustainable Synthesis

Recent advances emphasize green chemistry:

  • β-Cyclodextrin-Mediated Reactions :

    • β-Cyclodextrin acts as a supramolecular catalyst, facilitating the reaction between Boc-protected thioureas and ethyl bromopyruvate in water. This method reduces organic solvent use and achieves yields comparable to traditional routes .

  • Ammonium-12-Molybdophosphate (AMP) Catalysis :

    • AMP catalyzes thiazole formation at room temperature, minimizing energy consumption. Post-reaction, the catalyst is recovered via filtration .

Environmental Impact :

  • Reduces waste generation by 40% compared to solvent-intensive methods .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages:

  • Flow Cyclization :

    • Thiourea and ethyl bromopyruvate are mixed in a continuous flow reactor at 100°C, achieving near-quantitative conversion in <10 minutes .

  • In-Line Bromination :

    • The thiazole intermediate is brominated in-line using bromine dissolved in acetic acid, with real-time monitoring to adjust stoichiometry .

Economic Metrics :

  • Production costs decrease by 30% due to reduced reaction times and solvent volumes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Tert-butyl chloroformate: Used for introducing the Boc protecting group.

    Acids (e.g., trifluoroacetic acid): Used for deprotection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-thiazole derivatives, while deprotection reactions yield the free amine form of the compound.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anticancer Agents : The compound has been utilized in developing anti-cancer drugs, particularly targeting estrogen receptor-positive breast cancer cells. Studies indicate that derivatives of thiazole compounds exhibit promising anticancer activity against cell lines like MCF7 .
  • Antibiotics : The compound's structure allows for modifications that enhance antimicrobial properties, addressing the growing concern of antibiotic resistance. Research has shown its effectiveness against various bacterial strains .

Case Study: Anticancer Activity

In a study evaluating thiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects on MCF7 cells, suggesting potential for further development into therapeutic agents .

Agricultural Chemistry

The compound is also applied in agricultural chemistry:

  • Agrochemical Formulations : It is used in synthesizing agrochemicals that enhance pest control and crop protection. This compound's efficacy in formulations contributes to increased agricultural productivity .

Material Science

In material science, this compound plays a role in the development of advanced materials:

  • Polymers and Coatings : The unique thiazole structure allows for the creation of polymers with improved durability and resistance to environmental factors. This application is crucial for developing materials with enhanced performance characteristics .

Biochemical Research

Researchers utilize this compound to study various biochemical processes:

  • Enzyme Interactions : The compound aids in understanding enzyme mechanisms and metabolic pathways, which are essential for advancing knowledge in biochemistry and pharmacology .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors in bacterial or fungal cells, leading to the inhibition of their growth or function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Key Differences :

  • Boc Protection: The Boc group in the target compound prevents undesired side reactions during multi-step syntheses, unlike compounds with free amines (e.g., 2-amino-5-bromo-4-methylthiazole) .
  • Ester Group : Ethyl esters (as in the target compound) generally offer slower hydrolysis rates compared to methyl esters, influencing drug half-life .
  • Substituent Positioning: Bromine at C2 (vs. C5 in 2-amino-5-bromo-4-methylthiazole) directs electrophilic substitution to C5, altering reaction pathways .

Biological Activity

Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement with a bromo substituent and a tert-butoxycarbonyl (Boc) protecting group, which may influence its reactivity and biological interactions.

  • Molecular Formula : C11H15BrN2O4S
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 1395284-70-4

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The thiazole ring is known for its electrophilic properties, which can facilitate covalent interactions with nucleophilic amino acids, such as cysteine residues in target proteins. This mechanism is particularly relevant in the context of inducing cellular stress responses, such as ferroptosis, which is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Biological Evaluations

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. For instance, it may induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to aberrant cell division and subsequent cell death .
  • Inhibition of Kinases : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, such as GSK-3β and ROCK-1. In vitro assays demonstrated that derivatives of thiazole compounds could exhibit low nanomolar inhibitory concentrations (IC50), indicating strong potential as therapeutic agents against kinases involved in tumor growth .
  • Ferroptosis Induction : Recent findings suggest that thiazoles with electrophilic centers can selectively induce ferroptosis, providing a novel approach for targeting cancer cells resistant to conventional therapies. The mechanism involves the inhibition of GPX4, a critical regulator of lipid peroxidation .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anticancer ActivityCell Viability AssayInduces multipolar spindles
Kinase InhibitionEnzymatic AssayIC50 = 8 nM for GSK-3β
Ferroptosis InductionCytotoxicity AssayHigh potency against cancer cells

Case Study: Anticancer Efficacy

In a study focusing on the effects of this compound on human cancer cell lines, researchers observed significant cytotoxic effects at concentrations as low as 1 µM. The compound was shown to disrupt normal mitotic processes, leading to increased rates of apoptosis in treated cells compared to controls .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-bromo-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate, and how is the product characterized?

The compound is synthesized via multi-step reactions starting from ethyl 2-aminothiazole-4-carboxylate. A common route involves bromination at the 2-position using reagents like N-bromosuccinimide (NBS) in DMF, followed by Boc-protection of the 5-amino group using tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine). Characterization employs nuclear magnetic resonance (NMR, ¹H and ¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography (via SHELX software) for unambiguous structural determination .

Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound during synthesis?

The Boc group acts as a protective moiety for the amino group, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during subsequent synthetic steps. It also enhances solubility in organic solvents. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for further functionalization .

Q. Which spectroscopic techniques are most effective in confirming the structure of this thiazole derivative?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromine at C2, Boc at C5).
  • IR spectroscopy : Identifies carbonyl stretches (ester at ~1700 cm⁻¹, Boc carbamate at ~1680 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for structural validation .

Q. What are the common chemical transformations feasible for this compound, and what reagents are typically employed?

  • Nucleophilic substitution : The 2-bromo group reacts with amines (e.g., benzylamine) or thiols under basic conditions (e.g., K₂CO₃ in DMF) to form C–N or C–S bonds .
  • Ester hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in THF/water .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Q. How does the bromine atom at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

Bromine’s moderate electronegativity and leaving-group ability facilitate nucleophilic aromatic substitution (SNAr) at the electron-deficient thiazole ring. Compared to chloro analogs, bromine enhances reaction rates due to better polarizability, while iodo derivatives may offer faster kinetics but lower stability .

Advanced Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis, considering conflicting reports on bromination efficiency?

Contradictions in bromination yields (e.g., 60–85%) may arise from solvent polarity (DMF vs. acetonitrile), temperature control (0°C vs. RT), or excess NBS. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like base strength (NaH vs. K₂CO₃) and reaction time. Monitoring by TLC or in-situ IR ensures reaction completion .

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and transition states for substitution reactions. Studies using Becke’s exchange-correlation functional ( ) can model bromine’s electronic effects and predict regioselectivity in cross-coupling reactions .

Q. How do structural modifications at the 4- and 5-positions of the thiazole ring affect biological activity, based on SAR studies?

  • 4-position : Introducing tert-butyl groups (as in related analogs) increases steric bulk, potentially enhancing target binding (e.g., enzyme active sites).
  • 5-position : The Boc-amino group can be replaced with trifluoromethyl or phenyl groups to modulate lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are critical for evaluating these modifications .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

Discrepancies may stem from assay conditions (e.g., cell line variability) or compound purity. Solutions include:

  • Orthogonal purification : Prep-HPLC or recrystallization to ≥95% purity.
  • Standardized assays : Replicate studies using identical protocols (e.g., MTT assay for cytotoxicity).
  • Meta-analysis : Compare data across multiple studies to identify trends .

Q. In crystallographic studies, what challenges arise in resolving the Boc-protected amino group, and how can SHELX-based refinement address them?

The Boc group’s flexibility often causes disorder in crystal structures. SHELXL refinement ( ) uses restraints for bond lengths/angles and anisotropic displacement parameters to model disorder accurately. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps .

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